An In-depth Technical Guide to the Synthesis and Characterization of (S)-2-Guanidino-3-(1H-imidazol-4-yl)propanoic Acid
An In-depth Technical Guide to the Synthesis and Characterization of (S)-2-Guanidino-3-(1H-imidazol-4-yl)propanoic Acid
Introduction: The Significance of Arginine Analogs in Research and Development
The guanidinium group, the defining feature of the amino acid arginine, is a cornerstone of many biological interactions. Its positive charge at physiological pH facilitates crucial electrostatic and hydrogen bonding with negatively charged species such as phosphates on nucleic acids and carboxylates in proteins. This has made arginine and its analogs, like (S)-2-Guanidino-3-(1H-imidazol-4-yl)propanoic acid, molecules of significant interest for researchers, scientists, and drug development professionals. The introduction of a guanidinium group onto the alpha-amino position of histidine creates a unique chiral scaffold, combining the distinct properties of both parent amino acids. This guide provides a comprehensive overview of a robust synthetic route to this intriguing molecule and the analytical techniques essential for its thorough characterization.
Part 1: Synthesis of (S)-2-Guanidino-3-(1H-imidazol-4-yl)propanoic Acid
The synthesis of the target molecule from L-histidine requires a carefully planned strategy to selectively modify the α-amino group while leaving the imidazole side chain and carboxylic acid functionalities intact. This is achieved through a judicious choice of protecting groups and a highly efficient guanidinylating agent.
Causality Behind the Synthetic Strategy
The chosen synthetic pathway involves three key stages: protection, guanidinylation, and deprotection.
-
Protection: L-histidine possesses three reactive functional groups: the α-amino group, the carboxylic acid, and the imidazole side chain. To ensure selective guanidinylation of the α-amino group, the other two functionalities must be temporarily masked.
-
The carboxylic acid is protected as a methyl ester to prevent its interference with the basic conditions of the subsequent steps.
-
The imidazole side chain is protected with a trityl (Trt) group, which is stable under the conditions required for guanidinylation and can be removed under acidic conditions.[1]
-
The α-amino group is initially protected with a tert-butyloxycarbonyl (Boc) group to facilitate handling and purification of the starting material. This group is then selectively removed to expose the primary amine for guanidinylation.
-
-
Guanidinylation: The exposed α-amino group is then converted to a guanidinium group. For this transformation, N,N'-Di-Boc-N''-triflylguanidine is the reagent of choice.[2] This reagent is highly reactive towards primary amines, proceeds under mild conditions, and the resulting di-Boc-protected guanidine is stable for purification.[3]
-
Deprotection: In the final step, all protecting groups (Boc, Trt, and the methyl ester) are removed under strong acidic conditions, typically with trifluoroacetic acid (TFA), to yield the final product as a TFA salt. The use of scavengers during this step is crucial to prevent side reactions caused by the liberated carbocations.[4][5]
Experimental Workflow: A Visual Guide
Caption: Overall synthetic workflow for (S)-2-Guanidino-3-(1H-imidazol-4-yl)propanoic acid.
Detailed Experimental Protocol
Step 1: Synthesis of Nα-Boc-Nim-Trityl-L-histidine methyl ester (Boc-His(Trt)-OMe)
-
To a suspension of L-histidine (1 eq.) in methanol, cool to 0 °C and add thionyl chloride (1.2 eq.) dropwise. Stir at room temperature until the reaction is complete (monitored by TLC). Remove the solvent under reduced pressure to obtain the crude methyl ester.
-
Dissolve the crude methyl ester in a suitable solvent (e.g., dioxane/water) and add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) and a base (e.g., NaHCO₃ or triethylamine) to protect the α-amino group. Stir until completion.
-
After workup, dissolve the resulting Boc-His-OMe in an anhydrous solvent (e.g., DCM) and add triethylamine (2.2 eq.) and trityl chloride (Trt-Cl, 1.1 eq.). Stir at room temperature until the reaction is complete.
-
Purify the product by column chromatography to yield Boc-His(Trt)-OMe.
Step 2: Synthesis of Nim-Trityl-L-histidine methyl ester (H-His(Trt)-OMe)
-
Dissolve Boc-His(Trt)-OMe in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (e.g., 25-50% in DCM) and stir at room temperature until the Boc group is completely removed (monitored by TLC).
-
Remove the solvent and excess TFA under reduced pressure. The crude product is typically used in the next step without further purification.
Step 3: Synthesis of Di-Boc-protected (S)-2-Guanidino-3-(Nim-Trityl-1H-imidazol-4-yl)propanoic acid methyl ester
-
Dissolve H-His(Trt)-OMe in chloroform (CHCl₃) and add triethylamine (Et₃N, 1.1 eq.).
-
Add N,N'-Di-Boc-N''-triflylguanidine (1.05 eq.) and stir the reaction at room temperature.[6][7] The reaction progress should be monitored by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with aqueous sodium bisulfate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Step 4: Synthesis of (S)-2-Guanidino-3-(1H-imidazol-4-yl)propanoic acid
-
Dissolve the di-Boc-protected guanidino compound in a cleavage cocktail, typically 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) as a scavenger.[4]
-
Stir the mixture at room temperature for 2-4 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Precipitate the crude product by adding cold diethyl ether.
-
Collect the precipitate by filtration or centrifugation, wash with cold ether, and dry under vacuum to yield the final product as a TFA salt.
Part 2: Characterization of (S)-2-Guanidino-3-(1H-imidazol-4-yl)propanoic Acid
Thorough characterization is imperative to confirm the identity, purity, and stereochemical integrity of the synthesized molecule. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Characterization Workflow
Caption: A typical workflow for the analytical characterization of the target compound.
Data Presentation: Expected Analytical Data
The following table summarizes the expected analytical data for (S)-2-Guanidino-3-(1H-imidazol-4-yl)propanoic acid. These are predicted values based on the known data for similar structures like L-arginine and L-histidine.
| Analytical Technique | Expected Results |
| Mass Spectrometry (ESI+) | [M+H]⁺: ~199.098 g/mol . Fragmentation should show characteristic losses of ammonia (NH₃) and the guanidinium group.[8][9] |
| ¹H NMR (D₂O) | δ (ppm): ~3.2-3.4 (m, 2H, β-CH₂), ~4.0 (t, 1H, α-CH), ~7.0 (s, 1H, Imidazole C5-H), ~8.0 (s, 1H, Imidazole C2-H). The guanidinium protons will exchange with D₂O.[10][11][12][13] |
| ¹³C NMR (D₂O) | δ (ppm): ~28 (β-C), ~55 (α-C), ~118 (Imidazole C5), ~130 (Imidazole C4), ~135 (Imidazole C2), ~158 (Guanidinium C), ~175 (Carboxyl C).[11] |
| FT-IR (KBr pellet) | ν (cm⁻¹): ~3400-3000 (N-H and O-H stretching), ~1680-1650 (C=N stretching of guanidinium), ~1630 (COO⁻ asymmetric stretching), ~1580 (N-H bending), ~1400 (COO⁻ symmetric stretching).[14][15][16] |
| Chiral HPLC | Using a chiral stationary phase (e.g., teicoplanin-based), a single peak should be observed, confirming high enantiomeric purity.[17][18][19] |
Detailed Methodologies for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ¹³C NMR: The sample is dissolved in D₂O to obtain high-resolution spectra. The chemical shifts provide information about the electronic environment of each proton and carbon atom, allowing for the confirmation of the overall structure. The expected shifts are based on the known spectra of L-arginine and L-histidine.[10][11][12][13]
Mass Spectrometry (MS)
-
Electrospray Ionization (ESI-MS): This soft ionization technique is ideal for analyzing polar molecules like amino acids. The sample is introduced into the mass spectrometer in a suitable solvent (e.g., methanol/water with a small amount of formic acid). The primary goal is to observe the protonated molecular ion [M+H]⁺ to confirm the molecular weight. Tandem MS (MS/MS) can be used to induce fragmentation and confirm the presence of the guanidinium and imidazole moieties.[8][9]
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
FT-IR Analysis: The sample is typically prepared as a KBr pellet. The resulting spectrum will show characteristic absorption bands for the various functional groups present in the molecule, such as N-H, O-H, C=N, and COO⁻.[14][15][16] This provides a fingerprint of the molecule and confirms the presence of the key functional groups.
Chiral High-Performance Liquid Chromatography (HPLC)
-
Enantiomeric Purity Determination: To confirm that the synthesis has not resulted in racemization, the enantiomeric purity of the final product is assessed by chiral HPLC. This can be achieved either by using a chiral stationary phase or by derivatizing the amino acid with a chiral reagent and separating the resulting diastereomers on a standard reverse-phase column.[17][18][19][20][21] A single major peak corresponding to the (S)-enantiomer is expected.
Conclusion: A Versatile Building Block for Future Innovations
The synthesis and characterization of (S)-2-Guanidino-3-(1H-imidazol-4-yl)propanoic acid provide a valuable addition to the toolbox of researchers in medicinal chemistry and chemical biology. The robust synthetic route detailed in this guide, coupled with the comprehensive analytical methods for its characterization, ensures the reliable production of this unique arginine analog. The distinct structural features of this molecule hold promise for its application in the development of novel peptides, peptidomimetics, and other bioactive compounds with tailored properties for a range of therapeutic and research applications.
References
-
Organic Syntheses. (n.d.). PREPARATION AND USE OF N,N'-DI-BOC-N"-TRIFLYLGUANIDINE. Org. Synth. 2002, 78, 91. [Link]
-
ResearchGate. (n.d.). FT-IR spectra of amino acids studied in the present work. [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000517). [Link]
-
Chamberland, S., et al. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments, (115), 54131. [Link]
-
Undergraduate Science Journals. (2016). Infrared Spectroscopy of Amino Acid Side Chains. [Link]
-
PubMed. (2013). Hydration of amino acids: FTIR spectra and molecular dynamics studies. [Link]
-
PubChem. (n.d.). L-Arginine. [Link]
-
SpectraBase. (n.d.). L-arginine - Optional[1H NMR] - Spectrum. [Link]
-
PubMed. (2011). A New Chiral Derivatizing Agent for the HPLC Separation of α-amino Acids on a Standard Reverse-Phase Column. [Link]
-
Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]
-
Iris Biotech. (n.d.). Solid-Phase Peptide Synthesis: The Indispensable Role of Protected Histidine. [Link]
-
University of Glasgow. (n.d.). Chapter 3 Towards the understanding of the factors affecting cell transfection by calix[14]arene guanidinium derivatives. [Link]
-
Phenomenex. (2022). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). [Link]
-
ResearchGate. (n.d.). Preparation and Use of N,N′-Di-Boc-N″-Triflylguanidine. [Link]
-
MDPI. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. [Link]
-
University of Wisconsin-Eau Claire. (n.d.). FTIR Analysis of Protein Structure. [Link]
-
Journal of the American Society for Mass Spectrometry. (2000). Fragmentation Chemistry of [M + Cu] Peptide Ions Containing an N-terminal Arginine. [Link]
-
ResearchGate. (n.d.). FTIR spectra of (a) the amino acid/peptide systems that formed.... [Link]
-
Australian Journal of Chemistry. (2014). Guanidine Motif in Biologically Active Peptides. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. [Link]
-
Reddit. (2023). Best mild Boc-deprotection method for a guanidine compound?. [Link]
-
Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. [Link]
- Google Patents. (n.d.). EP0061933A2 - Histidine protection.
-
National Institutes of Health. (n.d.). Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. [Link]
-
ResearchGate. (n.d.). The mass spectra of the guanidines. [Link]
-
ResearchGate. (n.d.). Guanidine: Studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl) formimidate. [Link]
-
Royal Society of Chemistry. (1997). Improving mass spectrometric sequencing of arginine-containing peptides by derivatization with acetylacetone. [Link]
-
National Institutes of Health. (n.d.). Arginine Mimetics via α-Guanidino Acids: Introduction of Functional Groups and Stereochemistry Adjacent to Recognition Guanidiniums in Peptides. [Link]
-
National Institutes of Health. (n.d.). Guanidination of Tryptic Peptides without Desalting for MALDI-TOF MS Analysis. [Link]
-
ResearchGate. (2025). Cyclic Guanidine Containing Amino Acids that Promote Glucocerebrosidase. [Link]
- Google Patents. (n.d.).
-
PubMed. (2015). Effect of side chain length on intrahelical interactions between carboxylate- and guanidinium-containing amino acids. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. connectsci.au [connectsci.au]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. repository.unipr.it [repository.unipr.it]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. hmdb.ca [hmdb.ca]
- 11. L-Arginine | C6H14N4O2 | CID 6322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. L(+)-Arginine(74-79-3) 1H NMR spectrum [chemicalbook.com]
- 13. L-Arginine hydrochloride(1119-34-2) 1H NMR [m.chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. undergradsciencejournals.okstate.edu [undergradsciencejournals.okstate.edu]
- 16. Hydration of amino acids: FTIR spectra and molecular dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Enantioseparation of N-FMOC α-Amino Acids [phenomenex.com]
- 20. A new chiral derivatizing agent for the HPLC separation of α-amino acids on a standard reverse-phase column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
